molecular formula C7H11N3OS B8692082 5-Morpholin-4-yl-thiazol-2-ylamine

5-Morpholin-4-yl-thiazol-2-ylamine

Cat. No.: B8692082
M. Wt: 185.25 g/mol
InChI Key: LXGWQRZTMXETBO-UHFFFAOYSA-N
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Description

5-Morpholin-4-yl-thiazol-2-ylamine (C₇H₁₁N₃OS) is a thiazole derivative featuring a morpholine substituent at position 5 and an amine group at position 2. The morpholine group enhances solubility and influences electronic properties, making this compound a valuable intermediate in medicinal chemistry. It has been synthesized via acylation of 5-(4-R-benzyl)thiazol-2-ylamines with chloroacetyl chloride, followed by reaction with sulfur and morpholine to yield functionalized acetamides .

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

5-morpholin-4-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H11N3OS/c8-7-9-5-6(12-7)10-1-3-11-4-2-10/h5H,1-4H2,(H2,8,9)

InChI Key

LXGWQRZTMXETBO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CN=C(S2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thiazole vs. Thiadiazole Derivatives
  • 5-Morpholin-4-yl-thiazol-2-ylamine (Thiazole) : The thiazole core (C₃H₃NS) provides moderate electron-withdrawing effects. The morpholine substituent at C5 contributes to polarity and hydrogen-bonding capacity.
  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (Thiadiazole) : The thiadiazole core (C₂H₂N₂S) introduces an additional nitrogen, increasing electron deficiency and rigidity. This compound exhibits fungicidal and insecticidal activities due to its planar structure and aromatic substituents .

Key Difference : Thiadiazoles generally exhibit higher metabolic stability but lower solubility compared to thiazoles.

Substituent Position and Functional Group Impact

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Reference
This compound Thiazole Morpholin-4-yl at C5, NH₂ at C2 C₇H₁₁N₃OS Synthesis intermediate
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine Thiazole Morpholin-4-yl at C2, CH₂NH₂ at C5 C₈H₁₃N₃OS Enhanced solubility (dihydrochloride salt)
5-[2-(4-Morpholinyl)ethyl]-1,3,4-thiadiazol-2-amine Thiadiazole Morpholinylethyl at C5, NH₂ at C2 C₈H₁₄N₄OS Potential bioactivity (synonyms listed)

Structural Insights :

  • Morpholine Position : In this compound, the morpholine at C5 creates a steric bulk that may hinder planar stacking interactions, whereas its placement at C2 (as in [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine) alters electronic distribution and hydrogen-bonding sites .
  • Alkyl vs. Aryl Substituents : Compounds like 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (C₉H₉N₃S) prioritize aromatic interactions for biological activity, while morpholine-containing analogs emphasize solubility and metabolic stability .

Physicochemical and Pharmacological Properties

  • Solubility : Morpholine substituents improve aqueous solubility (e.g., [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride) compared to aryl-substituted analogs .
  • Bioactivity : Thiadiazoles like 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine show fungicidal activity, while morpholine-thiazole hybrids are often intermediates for kinase inhibitors or antimicrobial agents .

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